3,3'-Dihexyloxacarbocyanine iodide

Photodynamic therapy Microtubule disruption Organelle motility inhibition

Researchers requiring a dual-purpose fluorescent probe for mitochondrial membrane potential (ΔΨm) and ER imaging often face procurement complexity. DiOC6(3) (CAS 53213-82-4) resolves this by offering concentration-dependent organelle selectivity: - At 10-100 nM: selectively reports mitochondrial ΔΨm; at 1-5 μM: stains the ER in live & fixed cells. - Enables single-probe, sequential mitochondrial & ER assessment, reducing per-assay cost. - FITC-channel compatible (λex/λem ~484/501 nm) for multiparametric flow cytometry, preserving channels for additional markers. Supplied with comprehensive QC documentation and reliable global logistics.

Molecular Formula C29H37IN2O2
Molecular Weight 572.5 g/mol
Cat. No. B7765245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dihexyloxacarbocyanine iodide
Molecular FormulaC29H37IN2O2
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]
InChIInChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1
InChIKeyXVLXYDXJEKLXHN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)): Core Physicochemical and Application Baseline for Procurement Evaluation


3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3)) is a green-fluorescent, lipophilic, cationic carbocyanine dye (λex/λem ~484/501 nm) with a high molar extinction coefficient (ε ≥120,000 M⁻¹cm⁻¹ at 483–488 nm in methanol) . It functions as a slow-response, Nernstian membrane-potential probe that accumulates in mitochondria at low concentrations (<100 nM) and stains the endoplasmic reticulum (ER) at higher concentrations (1–5 μM), enabling concentration-dependent, dual-organelle targeting in live and fixed cells [1].

Why Generic Substitution of 3,3'-Dihexyloxacarbocyanine Iodide Fails: Evidence of Non-Interchangeability Among Carbocyanine Probes


Carbocyanine dyes with identical headgroups but differing N-alkyl chain lengths exhibit divergent membrane transport kinetics, P-glycoprotein substrate recognition, and intracellular retention, making simple substitution scientifically unsound [1]. DiOC6(3) (C6 chains) provides a distinct balance of lipophilicity and membrane potential sensitivity that DiOC5(3) (C5 chains) cannot replicate: the critical alkyl chain length for P-glycoprotein recognition is precisely 5 carbons, meaning DiOC5(3) is actively effluxed in multidrug-resistant cells whereas DiOC6(3) largely escapes this efflux [1]. Furthermore, DiOC6(3) possesses a unique, concentration-tunable organelle selectivity (mitochondria vs. ER) not shared by rhodamine 123, JC-1, or TMRM, and its photoexcitation triggers specific microtubule disruption that is absent with rhodamine 123 or Hoechst dyes [2][3].

3,3'-Dihexyloxacarbocyanine Iodide Quantitative Differentiation Evidence: Head-to-Head Performance vs. JC-1, TMRM, DiOC5(3), and Rhodamine 123


Specific Microtubule Photodamage: DiOC6(3) vs. Rhodamine 123 and Hoechst

Photoexcitation of DiOC6(3) causes specific, rapid disruption of the interphase microtubule network and complete inhibition of ER and organelle motility, an effect not observed with rhodamine 123 or Hoechst dyes [1]. In CV-1 kidney epithelial cells, 30–120 seconds of standard fluorescence excitation light was sufficient to destroy microtubules, while vimentin intermediate filaments and actin stress fibers remained intact [1]. This microtubule-specific photodamage was reproduced in vitro with purified microtubule proteins [1].

Photodynamic therapy Microtubule disruption Organelle motility inhibition

Concentration-Dependent Dual Organelle Selectivity: ER at 1–5 μM vs. Mitochondria at 10–100 nM

DiOC6(3) exhibits a concentration-governed organelle selectivity that is not shared by JC-1, TMRM, or rhodamine 123 . At low concentrations (10–100 nM), DiOC6(3) selectively accumulates in mitochondria due to the negative mitochondrial membrane potential . At high concentrations (1–5 μM), it stains the ER, Golgi, and other internal membranes in both live and fixed cells . JC-1 and TMRM do not provide this tunable ER-staining capability [1].

Endoplasmic reticulum staining Mitochondrial membrane potential Concentration-dependent organelle targeting

High Extinction Coefficient: DiOC6(3) (ε ≥120,000) vs. Rhodamine 123 (ε ~85,000–101,000)

DiOC6(3) has a molar extinction coefficient (ε) of ≥120,000 M⁻¹cm⁻¹ at 483–488 nm in methanol , which is 19–41% higher than rhodamine 123 (ε ~85,200–101,000 M⁻¹cm⁻¹) . Under identical excitation conditions, this translates to proportionally greater fluorescence brightness per mole of dye, improving the signal-to-noise ratio in flow cytometry and fluorescence microscopy applications.

Fluorescence brightness Extinction coefficient Detection sensitivity

Multiparametric Flow Cytometry Suitability: DiOC6(3) vs. JC-1

In a direct comparative study of four fluorochromes for human spermatozoa mitochondrial membrane potential detection, DiOC6(3), CMX-Ros, and TMRE were all found to be particularly suitable for multiparametric staining, whereas JC-1, despite its ratiometric capability, was less amenable to multiparameter combination due to its dual-emission detection requirements [1]. Irrespective of the fluorochrome used, the percentage of high-ΔΨm cells positively correlated with forward sperm motility and IVF fertilization rates [1].

Multiparametric flow cytometry Membrane potential Sperm viability

Optimal Research and Industrial Application Scenarios for 3,3'-Dihexyloxacarbocyanine Iodide Based on Quantitative Differentiation Evidence


Light-Triggered Microtubule Disruption and Photodynamic Studies in Cancer Research

DiOC6(3) is uniquely suited for experiments requiring simultaneous fluorescence tracking and light-induced, microtubule-specific cytoskeletal disruption. In CV-1 epithelial cells, 30–120 s of standard excitation light produces complete microtubule network destruction without affecting vimentin or actin filaments [1]. For in vitro photodynamic therapy models, nontoxic DiOC6(3) concentrations (<0.1 μg/mL) followed by 488-nm laser irradiation achieve ~85% inhibition of P3 squamous carcinoma and ~95% inhibition of M26 melanoma cells by MTT assay [2]. No other carbocyanine dye in the DiOCn(3) series has demonstrated this specific microtubule-targeting photodamage, making DiOC6(3) the probe of choice for PDT mechanistic studies [1].

Concentration-Tuned Dual Organelle Imaging: ER Structure and Mitochondrial Membrane Potential in a Single Workflow

DiOC6(3) enables sequential or parallel assessment of ER morphology and mitochondrial ΔΨm within the same cell population by simply adjusting the staining concentration. At 10–100 nM, DiOC6(3) selectively reports mitochondrial membrane potential; at 1–5 μM, it stains the ER network in both live and fixed cells [1][2]. This dual-use capability eliminates the need to purchase separate ER-selective probes (e.g., ER-Tracker dyes) and mitochondrial probes (e.g., TMRM, JC-1), reducing procurement complexity and per-assay cost.

Multiparametric Flow Cytometry Panels Requiring Single-Channel Mitochondrial Potential Readout

For laboratories running complex flow cytometry panels (e.g., immunophenotyping plus viability plus membrane potential), DiOC6(3) in the FITC channel (ex 488 nm / em ~501 nm) provides a validated, single-parameter mitochondrial membrane potential readout that is directly compatible with multiparametric staining [1]. Unlike JC-1, which requires two fluorescence channels for ratiometric ΔΨm measurement and complicates panel design, DiOC6(3) preserves channels for additional markers [1]. The dye equilibrates rapidly (complete within 4 min at 0.25 μM) and has been validated for use with the Agilent 2100 Bioanalyzer, demonstrating cross-platform versatility [2][3].

Selective Staining of Endophytic Ascomycete Fungi in Plant-Microbe Interaction Studies

DiOC6(3) acts as a rapid, consistent, and highly selective vital fluorochrome for endophytic ascomycete fungi in plant roots and liverworts [1]. Greater membrane permeability in ascomycetes, compared to other fungal taxa, is the likely basis for this selectivity [1]. This application is unique to DiOC6(3) among carbocyanine dyes and has been demonstrated in ericoid mycorrhizal roots and liverwort rhizoid systems [1], providing a simple, fluorescence-based method for identifying intracellular ascomycetous mycorrhizas and determining the distribution of living hyphae within plant-fungal associations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3'-Dihexyloxacarbocyanine iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.